Methyl henicosaneate

Description

Methyl heneicosanoate has been reported in Aloe vera with data available.

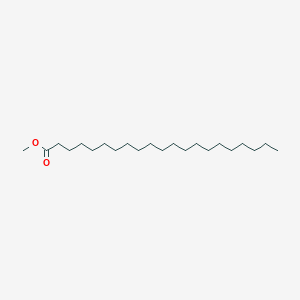

Structure

2D Structure

Properties

IUPAC Name |

methyl henicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRICDSAJQHDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209447 | |

| Record name | Methyl henicosaneate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl henicosaneate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6064-90-0 | |

| Record name | Methyl heneicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl henicosaneate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl henicosaneate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl henicosaneate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HENICOSANEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4YZ4KTG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl Heneicosanoate in Plants: A Technical Guide to its Natural Sources, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heneicosanoate (C22H44O2) is a saturated fatty acid methyl ester of heneicosanoic acid (C21:0), a very-long-chain fatty acid (VLCFA). While not as ubiquitous as its even-chained counterparts, methyl heneicosanoate is a naturally occurring metabolite in the plant kingdom.[1] This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, biosynthesis, and methods for its extraction and quantification. Additionally, it explores the broader physiological context of very-long-chain fatty acids in plant biology, offering insights into the potential roles of this specific odd-chain fatty acid ester.

Natural Occurrence of Methyl Heneicosanoate and its Precursor

The presence of methyl heneicosanoate in plants is not widely documented, and quantitative data is scarce in existing literature. However, its occurrence has been reported in a few species, and its precursor, heneicosanoic acid, has been identified in others, suggesting the potential for its esterification.

| Plant Species | Plant Part | Compound Identified | Concentration Data | Citation(s) |

| Aloe vera | - | Methyl heneicosanoate | Not specified | [1] |

| Veronica incana | Flowers | Heneicosanoic acid | Identified as a characteristic carboxylic acid; individual concentration not specified, but total carboxylic acids constitute 1.05% of the flower. | [2][3] |

Note: While numerous studies have analyzed the fatty acid profile of Aloe vera, the specific detection of methyl heneicosanoate is not consistently reported, suggesting it may be a minor component or present under specific conditions.

Biosynthesis of Heneicosanoic Acid in Plants

The biosynthesis of odd-chain fatty acids, such as heneicosanoic acid, follows the general principles of fatty acid synthesis but with a key difference in the initial priming step. Instead of acetyl-CoA, which is the primer for even-chain fatty acids, propionyl-CoA serves as the starting molecule. This is followed by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. The resulting heneicosanoyl-CoA can then be esterified with methanol to form methyl heneicosanoate.

Physiological Role of Very-Long-Chain Fatty Acids (VLCFAs)

While specific signaling pathways involving methyl heneicosanoate have not been elucidated, the broader class of VLCFAs, including odd-chain variants, plays crucial roles in plant physiology.[4][5][6]

-

Structural Components: VLCFAs are integral components of various lipids, including phospholipids and sphingolipids, which are essential for membrane homeostasis.[4][6] Their length can influence membrane fluidity and the formation of lipid rafts, which are important for signaling.

-

Cuticular Waxes and Suberin: VLCFAs are precursors to the biosynthesis of cuticular waxes and suberin.[4][5][6] These protective layers cover the epidermis of aerial plant parts and roots, respectively, forming a barrier against water loss and external stresses, including pathogen attack.

-

Energy Storage: In some plants, VLCFAs are stored in the form of triacylglycerols in seeds, serving as an energy reserve for germination.[5][6]

-

Plant Defense and Stress Response: Fatty acids and their derivatives are known to be involved in plant defense signaling.[7][8][9] They can act as precursors for signaling molecules like jasmonic acid (though this is primarily derived from C18 fatty acids) and can modulate both basal and systemic immunity. Changes in VLCFA levels have been observed in response to various biotic and abiotic stresses.[10][11]

Experimental Protocols: Extraction and Quantification

The analysis of methyl heneicosanoate in plant tissues typically involves lipid extraction, transesterification to convert fatty acids to their methyl esters (if not already in that form), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Plant Tissue (Soxhlet Method)

This is a classical and robust method for the exhaustive extraction of lipids.

-

Sample Preparation: Dry the plant material (e.g., leaves, flowers) at a low temperature (e.g., 40-50°C) to a constant weight to avoid degradation of fatty acids. Grind the dried tissue into a fine powder.

-

Extraction:

-

Weigh approximately 5-10 g of the powdered plant material and place it into a cellulose extraction thimble.

-

Add a known amount of an internal standard (e.g., methyl nonadecanoate, C19:0, if not naturally present in the sample) to the powdered tissue.

-

Place the thimble into a Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent, such as n-hexane or a chloroform:methanol mixture (2:1, v/v).

-

Assemble the Soxhlet apparatus and heat the solvent. Allow the extraction to proceed for 6-8 hours.

-

After extraction, evaporate the solvent from the flask using a rotary evaporator to obtain the crude lipid extract.

-

In-Situ Transesterification

This method combines extraction and derivatization into a single step, which can be faster and reduce sample handling.

-

Sample Preparation: Lyophilize (freeze-dry) fresh plant tissue and grind it into a fine powder.

-

Reaction:

-

Place a known amount of the powdered tissue (e.g., 50-100 mg) into a screw-cap glass tube.

-

Add a known amount of an internal standard.

-

Add 2 mL of a freshly prepared methylation reagent (e.g., 5% H2SO4 in methanol or 2% NaOH in methanol) and 1 mL of hexane.

-

Seal the tube tightly and heat at 80-90°C for 1-2 hours with occasional vortexing.

-

Cool the tube to room temperature. Add 1 mL of distilled water and vortex.

-

Centrifuge the tube to separate the phases. The upper hexane layer contains the fatty acid methyl esters (FAMEs).

-

GC-MS Analysis for Quantification

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for FAME analysis.

-

Injection: Inject 1-2 µL of the hexane layer containing the FAMEs into the GC.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Identification: Identify methyl heneicosanoate by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum will show a characteristic molecular ion peak (m/z 340) and fragmentation pattern.

-

Quantification: Create a calibration curve using known concentrations of a methyl heneicosanoate standard with a fixed concentration of the internal standard. The concentration of methyl heneicosanoate in the sample can be calculated based on the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Conclusion

Methyl heneicosanoate is a minor but intriguing component of the plant metabolome. While its presence has been noted in species like Aloe vera, detailed quantitative studies across the plant kingdom are lacking. Its biosynthesis follows the established pathway for odd-chain fatty acids, and its physiological roles are likely intertwined with the broader functions of very-long-chain fatty acids in membrane structure, protective barriers, and stress signaling. The experimental protocols outlined in this guide provide a robust framework for researchers aiming to investigate and quantify this compound in various plant matrices, which will be crucial for elucidating its specific biological significance. Further research is needed to move beyond its qualitative identification and to understand its precise concentration and function in different plant species and tissues.

References

- 1. Methyl henicosaneate | C22H44O2 | CID 22434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. neliti.com [neliti.com]

- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. justagriculture.in [justagriculture.in]

- 10. researchgate.net [researchgate.net]

- 11. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of High-Purity Methyl Heneicosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for achieving high-purity (>99%) Methyl heneicosanoate. The document details established synthesis protocols, rigorous purification techniques, and methods for purity verification, tailored for a scientific audience. All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed diagrams.

Introduction

Methyl heneicosanoate is a saturated fatty acid methyl ester (FAME) with a 21-carbon chain.[1] Its high purity form is essential as an analytical standard, particularly in gas chromatography (GC) for the quantification of fatty acids in various matrices, including dairy products, fish, and environmental samples.[2][3] It also serves as a valuable intermediate in the synthesis of more complex organic molecules for research and pharmaceutical development.[2] This guide outlines two primary synthetic routes from heneicosanoic acid and details a multi-step purification strategy to obtain Methyl heneicosanoate of high purity.

Synthesis of Methyl Heneicosanoate

The synthesis of Methyl heneicosanoate is most commonly achieved through the esterification of heneicosanoic acid with methanol. Two effective methods are detailed below: Fischer-Speier Esterification and a two-step method involving the formation of an acyl chloride intermediate.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used as the solvent.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heneicosanoic acid (1 equivalent). Add a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 0.1-0.2 equivalents) to the stirred mixture.[4]

-

Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the product into a non-polar organic solvent such as hexane or diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude Methyl heneicosanoate.

Method 2: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This approach is often faster and can lead to higher yields.[5]

Experimental Protocol:

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve heneicosanoic acid (1 equivalent) in an inert solvent like toluene. Add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at room temperature.[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6] Heat the mixture gently (e.g., 50-60°C) for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with toluene can help ensure complete removal.[6]

-

Esterification: Dissolve the crude heneicosanoyl chloride in an inert solvent (e.g., dichloromethane or THF) and cool in an ice bath. Slowly add anhydrous methanol (1.5-2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) to scavenge the HCl formed.

-

Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Methyl heneicosanoate.

Table 1: Comparison of Synthesis Methods for Methyl Heneicosanoate

| Parameter | Fischer-Speier Esterification | Acyl Chloride Method |

| Reagents | Heneicosanoic acid, Methanol, Acid Catalyst (H₂SO₄ or HCl) | Heneicosanoic acid, Thionyl Chloride, Methanol, Base |

| Reaction Conditions | Reflux (approx. 65°C), 2-4 hours | 50-60°C (acyl chloride formation), 0°C to RT (esterification) |

| Typical Yield | 85-95% | 90-98% |

| Advantages | One-step reaction, readily available reagents. | Faster reaction, higher yields, suitable for acid-sensitive substrates with base. |

| Disadvantages | Reversible reaction requiring excess alcohol, may not be suitable for acid-sensitive substrates. | Two-step process, requires handling of corrosive thionyl chloride. |

Purification of Methyl Heneicosanoate

To achieve high purity (>99%), a multi-step purification strategy is recommended, typically involving vacuum distillation, column chromatography, and recrystallization.

Vacuum Distillation

Vacuum distillation is an effective method for separating the desired methyl ester from non-volatile impurities and any high-boiling point side products.[7] Given the boiling point of Methyl heneicosanoate is 207°C at 4 mmHg, vacuum distillation is essential to prevent thermal decomposition.

Experimental Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum operation.

-

Distillation: Place the crude Methyl heneicosanoate in the distillation flask. Gradually apply vacuum and begin heating.

-

Fraction Collection: Collect the fraction distilling at the expected boiling point under the applied vacuum. The precise temperature will depend on the vacuum achieved.

Table 2: Physical Properties of Methyl Heneicosanoate

| Property | Value | Reference(s) |

| Molecular Weight | 340.58 g/mol | |

| Melting Point | 48-50 °C | |

| Boiling Point | 207 °C at 4 mmHg |

Silica Gel Column Chromatography

Column chromatography is a powerful technique for removing polar and closely related non-polar impurities.

Experimental Protocol:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the distilled Methyl heneicosanoate in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the compound using a solvent system of increasing polarity. A common system for FAMEs is a gradient of ethyl acetate in hexane.[8] Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., from 0% to 5%).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is the final step to achieve the highest purity by removing trace impurities that may co-elute during chromatography.[9] The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Experimental Protocol:

-

Solvent Selection: Based on the principle of "like dissolves like," a polar solvent is a good starting point. Given that Methyl heneicosanoate is a long-chain ester, solvents like methanol, ethanol, or acetone should be tested.

-

Dissolution: Dissolve the purified Methyl heneicosanoate in a minimal amount of the chosen hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain high-purity Methyl heneicosanoate.

Purity Assessment

The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified Methyl heneicosanoate in an appropriate solvent (e.g., hexane or chloroform).

-

GC Conditions:

-

Column: A polar capillary column (e.g., a wax-type or cyanopropyl-based column) is typically used for FAME analysis.[3]

-

Injector Temperature: 250°C.[10]

-

Oven Program: A temperature gradient is employed, for example, starting at 140°C, holding for 5 minutes, and then ramping up to 240°C at a rate of 4°C/min.[10]

-

Carrier Gas: Helium or hydrogen.[3]

-

-

MS Conditions:

-

Data Analysis: The purity is determined by the relative peak area of the Methyl heneicosanoate in the chromatogram. A purity of >99% is desired.

Table 3: Summary of Purification Methods and Expected Purity

| Purification Step | Impurities Removed | Expected Purity |

| Vacuum Distillation | Non-volatile impurities, high-boiling side products | 90-95% |

| Column Chromatography | Polar and closely related non-polar impurities | 98-99% |

| Recrystallization | Trace impurities | >99% |

Visualization of Workflows

Synthesis and Purification Workflow

References

- 1. Methyl henicosaneate | C22H44O2 | CID 22434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL HENEICOSANOATE | 6064-90-0 [chemicalbook.com]

- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. shimadzu.com [shimadzu.com]

Methyl Heneicosanoate: A Technical Guide to its Biological Role and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl heneicosanoate, the methyl ester of the 21-carbon saturated fatty acid heneicosanoic acid, is a naturally occurring compound found in various plant species.[1] While its presence has been identified, its specific biological roles and metabolic fate are not yet fully elucidated in scientific literature. This technical guide synthesizes current knowledge on related long-chain and odd-chain fatty acid esters to propose putative biological functions and metabolic pathways for methyl heneicosanoate. It also provides detailed experimental protocols for researchers to investigate these hypotheses. The primary role of methyl heneicosanoate in a research context is as an internal standard for the quantitative analysis of fatty acids in diverse biological and environmental samples.[2][3]

Introduction

Methyl heneicosanoate (C22H44O2) is a very-long-chain fatty acid (VLCFA) methyl ester.[4][5] VLCFAs and their derivatives are integral to numerous physiological processes, serving as structural components of membranes, precursors for signaling molecules, and energy substrates.[6] Odd-chain fatty acids, such as the parent heneicosanoic acid, are gaining interest due to their potential links to metabolic health.[7][8] This guide aims to provide a comprehensive overview of the known properties of methyl heneicosanoate and to construct a theoretical framework for its biological significance and metabolism, thereby offering a foundation for future research.

Physicochemical and Toxicological Data

A summary of the key quantitative data for methyl heneicosanoate is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C22H44O2 | [1][5][9] |

| Molecular Weight | 340.6 g/mol | [1][5][9] |

| CAS Number | 6064-90-0 | [5][9] |

| Appearance | White crystalline solid | [10] |

| Melting Point | 48-50 °C | [10] |

| Boiling Point | 207 °C at 4 mmHg | [10] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| Toxicity | Not classified as a hazardous substance | [1] |

Putative Biological Roles

While direct evidence is scarce, the chemical nature of methyl heneicosanoate and the known functions of similar molecules suggest potential biological roles in two main areas: chemical communication and plant defense.

Potential Role in Chemical Communication

Long-chain hydrocarbons and fatty acid methyl esters are known to function as insect pheromones.[11][12][13] For instance, n-heneicosane, the parent alkane of heneicosanoic acid, has been identified as a pheromone in the mosquito Aedes aegypti.[11] Other fatty acid methyl esters serve as sex pheromones in various insect species.[14] It is plausible that methyl heneicosanoate could act as a signaling molecule, such as a contact pheromone or a component of a more complex pheromone blend, in certain insects or other organisms. Its low volatility is consistent with a role in close-range or contact-based communication.

Potential Role in Plant Biology

Methyl heneicosanoate has been identified as a plant metabolite.[1] In plants, methyl esters of fatty acid derivatives, such as methyl jasmonate and methyl salicylate, are crucial signaling molecules in defense pathways against herbivores and pathogens.[15][16][17] These volatile compounds can act as airborne signals to prime defenses in neighboring plants. Although methyl heneicosanoate is not highly volatile, it could function as an internal signaling molecule or a component of the plant cuticle, contributing to its protective barrier.

Proposed Metabolic Pathways

The metabolism of methyl heneicosanoate in a biological system is expected to proceed in two main stages: hydrolysis of the ester bond, followed by the catabolism of the resulting fatty acid.

Anabolism: Biosynthesis of Methyl Heneicosanoate

The formation of methyl heneicosanoate in vivo would involve a two-step process: the biosynthesis of its parent fatty acid, heneicosanoic acid, followed by its esterification.

-

Biosynthesis of Heneicosanoic Acid: As an odd-chain fatty acid, the biosynthesis of heneicosanoic acid is initiated with a propionyl-CoA primer instead of the more common acetyl-CoA. A series of elongation steps, each adding two carbons from malonyl-CoA, would lead to the 21-carbon chain.

-

Esterification: The heneicosanoic acid would then be esterified with methanol. This reaction could be catalyzed by a specific methyltransferase or occur non-enzymatically under certain physiological conditions.

Catabolism of Methyl Heneicosanoate

The breakdown of methyl heneicosanoate would begin with its hydrolysis, followed by the beta-oxidation of heneicosanoic acid.

-

Hydrolysis: A carboxylesterase would catalyze the hydrolysis of the methyl ester bond, releasing heneicosanoic acid and methanol.[18][19][20]

-

Activation: The resulting heneicosanoic acid would be activated to heneicosanoyl-CoA by an acyl-CoA synthetase in the cytoplasm.

-

Mitochondrial Transport: Heneicosanoyl-CoA would be transported into the mitochondrial matrix.

-

Beta-Oxidation: In the mitochondria, heneicosanoyl-CoA would undergo nine cycles of beta-oxidation. Each cycle shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA and one molecule of FADH2 and NADH. The final cycle yields one molecule of propionyl-CoA. The acetyl-CoA enters the citric acid cycle, while the propionyl-CoA can be converted to succinyl-CoA and also enter the citric acid cycle.

Experimental Protocols

To investigate the proposed biological roles and metabolic pathways of methyl heneicosanoate, the following experimental approaches can be employed.

Protocol for Investigating Pheromonal Activity

This protocol outlines a general workflow for testing the potential pheromonal activity of methyl heneicosanoate in an insect species of interest.

Protocol for In Vitro Metabolism Study

This protocol describes how to study the metabolism of methyl heneicosanoate using liver microsomes or cell cultures.

Objective: To determine the rate of hydrolysis of methyl heneicosanoate and identify the resulting metabolites.

Materials:

-

Methyl heneicosanoate

-

Liver microsomes (e.g., human, rat) or cell line of interest (e.g., hepatocytes)

-

NADPH regenerating system (for microsomes)

-

Phosphate buffer

-

Acetonitrile (for quenching)

-

Internal standard (e.g., deuterated methyl heneicosanoate)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes (or cell suspension), and the NADPH regenerating system (if applicable).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding methyl heneicosanoate (e.g., final concentration of 1-10 µM).

-

Incubate at 37°C with gentle shaking.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

-

Sample Preparation:

-

Vortex the quenched samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining methyl heneicosanoate and the appearance of heneicosanoic acid.

-

Develop a multiple reaction monitoring (MRM) method for both compounds.

-

Data Analysis:

-

Plot the concentration of methyl heneicosanoate versus time to determine its rate of disappearance.

-

Plot the concentration of heneicosanoic acid versus time to confirm it as the primary metabolite.

Conclusion and Future Directions

Methyl heneicosanoate is a very-long-chain odd-chain fatty acid methyl ester with largely uncharacterized biological functions. Based on analogous compounds, it holds potential for roles in chemical communication and plant biology. Its metabolic pathways are likely to follow the established principles of fatty acid ester hydrolysis and subsequent beta-oxidation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate the biological significance of this molecule. Future research should focus on screening for its presence in a wider range of organisms, conducting detailed behavioral and physiological assays, and identifying the specific enzymes responsible for its metabolism. Such studies will be crucial in moving methyl heneicosanoate from a simple analytical standard to a molecule with a defined biological role.

References

- 1. Methyl henicosaneate | C22H44O2 | CID 22434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl heneicosanoate, long chain fatty acid methyl ester (CAS 6064-90-0) | Abcam [abcam.com]

- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. larodan.com [larodan.com]

- 10. Methyl heneicosanoate 99 capillary GC, crystalline 6064-90-0 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Insect pheromones - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. US6574913B2 - Semiochemical and sonic signals for monitoring and control of clothes moths - Google Patents [patents.google.com]

- 15. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 19. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 20. [Acetylene carboxylic acids. V. Enzymatic hydrolysis of methyl esters of short chain alkene and alkine carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl Heneicosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Methyl heneicosanoate (C22H44O2), a long-chain saturated fatty acid methyl ester. Understanding its fragmentation behavior, particularly under electron ionization (EI), is crucial for its accurate identification and quantification in complex biological and chemical matrices. This document details the characteristic fragment ions, proposes fragmentation pathways, and provides standardized experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Fragmentation of Fatty Acid Methyl Estesters (FAMEs)

The mass spectrum of a fatty acid methyl ester (FAME) is generated by bombarding the molecule with electrons, leading to the formation of a molecular ion (M+•) that is prone to fragmentation. The fragmentation patterns are highly characteristic and provide significant structural information. For long-chain saturated FAMEs like Methyl heneicosanoate, the fragmentation is dominated by a few key processes:

-

McLafferty Rearrangement: This is a hallmark fragmentation for many carbonyl-containing compounds, including FAMEs. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the alpha-beta carbon-carbon bond. This process results in a characteristic resonance-stabilized enol radical cation at a mass-to-charge ratio (m/z) of 74.[1][2]

-

Alpha-Cleavage (α-Cleavage): This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For methyl esters, cleavage on the methoxy side results in the loss of a methoxy radical (•OCH3), producing an acylium ion [M-31]+.

-

Hydrocarbon Chain Fragmentation: The long alkyl chain can undergo a series of cleavages, typically resulting in a series of carbocation fragments separated by 14 mass units (corresponding to a CH2 group). These fragments are generally of lower abundance compared to the McLafferty rearrangement ion.

Mass Spectrometry Data for Methyl Heneicosanoate

The electron ionization mass spectrum of Methyl heneicosanoate is characterized by several key fragment ions. The molecular ion (M+•) is expected at m/z 340.6, but it is often of very low abundance or absent in the spectra of long-chain FAMEs.[3] The most significant and diagnostically useful fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 74 | [CH3OC(OH)=CH2]+• (McLafferty Rearrangement) | 100 |

| 87 | [CH3OCO(CH2)2]+ | ~65 |

| 55 | [C4H7]+ | ~32 |

| 43 | [C3H7]+ | Variable |

| 41 | [C3H5]+ | Variable |

| 297 | [M-43]+ (Loss of C3H7) | Low |

| 309 | [M-31]+ (Loss of •OCH3) | Low |

| 340 | [M]+• (Molecular Ion) | Very Low / Absent |

Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and analytical conditions.[4][5][6]

Proposed Fragmentation Pathway

The fragmentation of Methyl heneicosanoate upon electron ionization can be visualized as a series of competing and sequential reactions originating from the molecular ion. The dominant pathway is the McLafferty rearrangement, which gives rise to the base peak at m/z 74.

Caption: Proposed fragmentation pathway of Methyl heneicosanoate under electron ionization.

Experimental Protocols

Accurate analysis of Methyl heneicosanoate by GC-MS requires careful sample preparation and optimized instrumental parameters.

Sample Preparation: Lipid Extraction and Derivatization

For biological samples, lipids must first be extracted and then derivatized to their corresponding FAMEs to increase volatility for GC analysis.[7][8][9]

Materials:

-

Sample (e.g., plasma, tissue homogenate, oil)

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

BF3-Methanol (14% w/v) or Methanolic HCl

-

Hexane or Heptane

-

Anhydrous Sodium Sulfate

Protocol:

-

Lipid Extraction (Folch Method):

-

To 1 part of the sample, add 20 parts of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Add 0.2 parts of 0.9% NaCl solution and vortex again.

-

Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 1-2 mL of 14% BF3-Methanol.

-

Seal the container and heat at 100°C for 30-60 minutes.

-

Cool to room temperature and add 1 mL of water and 2 mL of hexane.

-

Vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of FAMEs.[10][11]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Caption: A typical experimental workflow for the analysis of Methyl heneicosanoate.

Conclusion

The mass spectrometry fragmentation pattern of Methyl heneicosanoate is well-defined and dominated by the McLafferty rearrangement ion at m/z 74. The presence of this ion, along with other characteristic fragments and the compound's retention time in a GC separation, allows for its confident identification. The detailed experimental protocols provided in this guide offer a robust framework for the analysis of Methyl heneicosanoate in various research and development settings, ensuring reliable and reproducible results. For professionals in drug development and lipidomics, a thorough understanding of these principles is essential for metabolomic studies and the quality control of lipid-based formulations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl henicosaneate | C22H44O2 | CID 22434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heneicosanoic acid, methyl ester [webbook.nist.gov]

- 6. ez.restek.com [ez.restek.com]

- 7. benchchem.com [benchchem.com]

- 8. gcms.cz [gcms.cz]

- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl Heneicosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Methyl Heneicosanoate using infrared (IR) spectroscopy, a powerful technique for the identification of functional groups in organic molecules. Methyl Heneicosanoate, a long-chain saturated fatty acid methyl ester, presents a characteristic IR spectrum that is invaluable for its identification and quality control in various research and development applications, including drug formulation and material science.

Core Principles of Infrared Spectroscopy of Methyl Heneicosanoate

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. This absorption is recorded by the instrument, resulting in an IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹).

The structure of Methyl Heneicosanoate (C₂₂H₄₄O₂) comprises two primary components that give rise to its characteristic IR spectrum: a long aliphatic chain (-(CH₂)₁₉CH₃) and a methyl ester functional group (-COOCH₃). The vibrations associated with these moieties produce distinct absorption bands that allow for the unequivocal identification of the compound.

Quantitative Analysis of Functional Group Vibrations

The infrared spectrum of Methyl Heneicosanoate is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups. The precise wavenumbers and intensities of these bands are summarized in the table below. This data is compiled from spectroscopic databases and literature on long-chain fatty acid methyl esters.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2957 - 2953 | Asymmetric C-H Stretching | -CH₃ (methyl) | Strong |

| 2925 - 2915 | Asymmetric C-H Stretching | -CH₂ (methylene) | Strong |

| 2855 - 2845 | Symmetric C-H Stretching | -CH₂ (methylene) | Strong |

| 1745 - 1735 | C=O Stretching | Ester (carbonyl) | Very Strong |

| 1475 - 1460 | C-H Bending (Scissoring) | -CH₂ (methylene) | Medium |

| 1440 - 1430 | Asymmetric C-H Bending | -CH₃ (methyl) | Medium |

| 1365 - 1355 | Symmetric C-H Bending (Umbrella) | -CH₃ (methyl) | Weak |

| 1250 - 1170 | C-O Stretching | Ester | Strong |

| 725 - 715 | C-H Rocking | -(CH₂)n- (n≥4) | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for the analysis of solid and liquid samples with minimal preparation.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

-

Methyl Heneicosanoate sample (crystalline solid).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

II. Sample Preparation

-

Ensure the Methyl Heneicosanoate sample is at room temperature and is in a crystalline or powdered form.

-

No extensive sample preparation is required for ATR-FTIR analysis.

III. Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any contaminants. Clean the crystal surface with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Spectrum:

-

Place a small amount of the Methyl Heneicosanoate sample onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum using the same instrumental parameters (number of scans, resolution) as the background spectrum.

-

-

Post-Measurement:

-

Release the pressure clamp and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent and lint-free wipes to prepare for the next measurement.

-

IV. Data Processing

-

The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final infrared spectrum in either absorbance or transmittance units.

-

Perform baseline correction and other spectral processing as needed to improve the quality of the spectrum.

Logical Workflow and Data Interpretation

The process of analyzing Methyl Heneicosanoate using IR spectroscopy follows a logical workflow from sample preparation to final data interpretation. The relationship between the molecular structure and the resulting IR spectrum is fundamental to this analysis.

Caption: Workflow for the FTIR analysis of Methyl Heneicosanoate.

The interpretation of the resulting spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups.

Caption: Correlation of functional groups to IR absorption bands.

The Solubility Profile of Methyl Heneicosanoate: A Technical Guide for Researchers

Introduction

Methyl heneicosanoate (C22H44O2), a long-chain fatty acid methyl ester (FAME), is a compound of increasing interest in various scientific domains, including drug delivery systems, material science, and as an internal standard in analytical chemistry.[1][2] Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its application and formulation. This technical guide provides a comprehensive overview of the available solubility data for methyl heneicosanoate, details relevant experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.

Quantitative Solubility Data

Precise quantitative solubility data for methyl heneicosanoate in a wide array of organic solvents remains limited in publicly accessible literature. However, based on available information and the general behavior of long-chain fatty acid methyl esters, a qualitative and partially quantitative solubility profile can be established. FAMEs, being esters of long-chain fatty acids, are generally characterized by their hydrophobic nature, leading to good solubility in nonpolar and moderately polar organic solvents and poor solubility in polar solvents like water.[3][4]

The principle of "like dissolves like" is the primary determinant of solubility for these compounds. The long hydrocarbon chain of methyl heneicosanoate dictates its affinity for solvents with similar nonpolar characteristics.

| Solvent Classification | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Very Soluble | 50 mg/mL[3] |

| Alcohols | Ethanol | C₂H₅OH | Soluble[3] | Data not available |

| Methanol | CH₃OH | Soluble | Data not available | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[3] | Data not available |

| Alkanes | Hexane | C₆H₁₄ | Soluble (by inference) | Data not available |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble (by inference) | Data not available |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble (by inference) | Data not available |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Slightly Soluble | Data not available |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Data not available |

| Water | Water | H₂O | Insoluble[3] | Data not available |

Note: "Soluble (by inference)" indicates that while specific data for methyl heneicosanoate is not available, its chemical structure as a long-chain FAME suggests solubility in these common nonpolar or moderately polar organic solvents. The solubility of FAMEs is also temperature-dependent, generally increasing with a rise in temperature.

Experimental Protocols for Solubility Determination

A variety of established methods can be employed to quantitatively determine the solubility of methyl heneicosanoate in organic solvents. The choice of method often depends on the required precision, the amount of substance available, and the nature of the solvent.

Isothermal Shake-Flask Method

This gravimetric method is considered the "gold standard" for solubility determination due to its accuracy and simplicity.

Protocol:

-

Preparation of Saturated Solution: An excess amount of methyl heneicosanoate is added to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: The container with the dried residue is weighed again. The difference in weight corresponds to the mass of the dissolved methyl heneicosanoate.

-

Calculation: The solubility is then calculated and expressed in units such as g/100 g of solvent, g/L of solution, or molarity.

High-Performance Liquid Chromatography (HPLC) Method

This analytical technique offers high sensitivity and is particularly useful when only small amounts of the compound are available.

Protocol:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Dilution: The filtered aliquot of the saturated solution is accurately diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column (e.g., a reverse-phase C18 column) and a suitable detector (e.g., a UV detector at a low wavelength or an evaporative light scattering detector).

-

Quantification: The concentration of methyl heneicosanoate in the diluted sample is determined by comparing its peak area to a pre-established calibration curve prepared using standard solutions of known concentrations.

-

Calculation: The original solubility in the saturated solution is calculated by taking into account the dilution factor.

Hot-Stage Microscopy (HSM)

HSM is a thermal analysis technique used to determine the dissolution temperature of a solid in a liquid, which can be correlated to solubility.

Protocol:

-

Sample Preparation: A small, known amount of methyl heneicosanoate is mixed with a specific volume of the solvent on a microscope slide.

-

Heating and Observation: The slide is placed on a hot stage under a microscope. The temperature is gradually increased at a controlled rate.

-

Dissolution Point Determination: The temperature at which the last crystals of methyl heneicosanoate dissolve completely is recorded as the dissolution temperature.

-

Solubility Curve Construction: By repeating this procedure with different known concentrations of the solute, a solubility curve (solubility vs. temperature) can be constructed.

Differential Scanning Calorimetry (DSC)

DSC is another thermal analysis method that can be used to determine the solubility of a compound in a solid or semi-solid lipid excipient, and can be adapted for liquid solvents.

Protocol:

-

Sample Preparation: A series of samples with known concentrations of methyl heneicosanoate in the solvent are prepared and hermetically sealed in DSC pans.

-

Thermal Analysis: The samples are heated in the DSC instrument at a constant rate.

-

Melting Point Depression Analysis: The melting enthalpy of the solvent is measured for each sample. The presence of a dissolved solute will depress the melting point and reduce the enthalpy of fusion of the solvent.

-

Solubility Determination: A plot of the melting enthalpy versus the concentration of methyl heneicosanoate is constructed. The point at which the enthalpy no longer decreases with increasing concentration represents the saturation solubility at the melting point of the solvent.

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for determining the solubility of methyl heneicosanoate.

Conclusion

While specific quantitative solubility data for methyl heneicosanoate across a broad spectrum of organic solvents is not extensively documented, its chemical nature as a long-chain fatty acid methyl ester provides a strong basis for predicting its solubility behavior. It is expected to be readily soluble in nonpolar and moderately polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide, particularly the isothermal shake-flask method and HPLC analysis, offer robust and reliable means of determination. The provided workflow diagram serves as a practical guide for planning and executing these critical solubility studies. Further research to generate a comprehensive, temperature-dependent solubility database for methyl heneicosanoate would be highly valuable to the scientific community.

References

- 1. lookchem.com [lookchem.com]

- 2. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL HENEICOSANOATE | 6064-90-0 [chemicalbook.com]

- 4. CAS 1120-28-1: Methyl eicosanoate | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Crystalline Structure and Polymorphism of Methyl Heneicosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Crystalline Structures of Fatty Acid Methyl Esters

Long-chain saturated fatty acid methyl esters, such as methyl heneicosanoate, are known to crystallize in lamellar structures. In these arrangements, the molecules align themselves in parallel sheets, with the long hydrocarbon chains extending outwards. The packing of these chains and the arrangement of the ester headgroups determine the specific crystalline form. The overall molecular packing is influenced by van der Waals interactions between the aliphatic chains and dipole-dipole interactions between the ester moieties.

Expected Molecular Packing

In the solid state, it is anticipated that methyl heneicosanoate molecules will adopt a fully extended, all-trans conformation to maximize van der Waals forces between adjacent hydrocarbon chains. These molecules are expected to pack in a bilayer arrangement, with the methyl ester headgroups forming a central polar region and the hydrocarbon tails extending outwards.

Polymorphism in Saturated Fatty Acid Methyl Esters

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Saturated FAMEs are known to exhibit polymorphic behavior, typically transitioning between different crystalline forms upon heating or cooling. While specific polymorphs of methyl heneicosanoate have not been documented, based on homologous compounds, it is likely to possess multiple crystalline forms.

Thermodynamic Relationships Between Polymorphs

The stability of different polymorphs is governed by their Gibbs free energy. The polymorph with the lowest Gibbs free energy at a given temperature and pressure is the most stable. The relationship between polymorphs can be either monotropic or enantiotropic.

-

Monotropic System: One polymorph is always more stable than the other, and the transition is irreversible.

-

Enantiotropic System: The stability of the polymorphs is dependent on temperature, with a transition temperature at which their Gibbs free energies are equal.

dot

Caption: Thermodynamic relationships between polymorphs.

Quantitative Data for Homologous Saturated Fatty Acid Methyl Esters

To predict the thermal properties of methyl heneicosanoate (C21:0), a review of the properties of a homologous series of saturated FAMEs is instructive.

| Fatty Acid Methyl Ester | Abbreviation | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| Methyl palmitate | C16:0 | 30.5 | 55.4 |

| Methyl stearate | C18:0 | 38.0 | 66.8 |

| Methyl arachidate | C20:0 | 45.8 | 78.2 |

| Methyl heneicosanoate | C21:0 | ~48-50 | N/A |

| Methyl behenate | C22:0 | 54.0 | 89.6 |

| Methyl lignocerate | C24:0 | 59.5 | 101.0 |

Note: The melting point for methyl heneicosanoate is based on commercially available data. Enthalpy of fusion is not available in the reviewed literature.

Experimental Protocols for Characterization

A thorough investigation of the crystalline structure and polymorphism of methyl heneicosanoate would require the following experimental methodologies.

Crystallization

Single crystals suitable for X-ray diffraction can be grown from solution by slow evaporation or by controlled cooling of a saturated solution. Solvents such as short-chain alcohols, alkanes, or acetone are typically employed. For thermal analysis, samples are generally crystallized from the melt under controlled cooling rates within a Differential Scanning Calorimeter (DSC).

dot

Caption: General workflow for the crystallization of methyl heneicosanoate.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying thermal transitions. A typical DSC experiment involves heating a small, accurately weighed sample at a constant rate and measuring the heat flow to or from the sample relative to a reference.

-

Protocol:

-

Accurately weigh 2-5 mg of methyl heneicosanoate into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature above its melting point to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature well below its crystallization point.

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to observe melting and any solid-solid phase transitions.

-

Analyze the resulting thermogram to determine transition temperatures (onset and peak) and enthalpies of transition (by integrating the peak areas).

-

X-ray Diffraction (XRD)

XRD is the definitive method for determining the atomic and molecular structure of a crystal.

-

Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the unit cell dimensions, space group, and atomic coordinates.

-

Protocol:

-

Mount a suitable single crystal on a goniometer.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data by rotating the crystal in the beam and recording the positions and intensities of the diffracted X-rays.

-

Process the data to determine the unit cell and space group.

-

Solve and refine the crystal structure to obtain the final atomic model.

-

-

-

Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and to study phase transitions as a function of temperature.

-

Protocol:

-

Grind the crystalline sample to a fine, homogeneous powder.

-

Mount the powder on a sample holder.

-

Acquire a diffraction pattern over a range of 2θ angles.

-

For variable-temperature studies, use a non-ambient stage to heat or cool the sample while collecting diffraction patterns at different temperatures.

-

-

dot

Caption: Integrated workflow for the characterization of crystalline forms.

Conclusion

While direct experimental data on the crystalline structure and polymorphism of methyl heneicosanoate are currently lacking in the scientific literature, a strong predictive framework can be established based on the behavior of its homologous saturated fatty acid methyl esters. It is expected that methyl heneicosanoate will exhibit a lamellar crystal structure and polymorphism. The detailed characterization of these properties requires a systematic application of standard analytical techniques, primarily DSC and XRD. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake a comprehensive investigation of the solid-state properties of methyl heneicosanoate. Such studies will be invaluable for its application in materials science and for its use as a well-characterized analytical standard.

Unlocking the Potential of Methyl Heneicosanoate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the current and potential applications of methyl heneicosanoate. While primarily utilized as an internal standard in analytical chemistry, emerging research into the biological significance of its parent compound, heneicosanoic acid, suggests a potential for future biomarker applications. This document provides a comprehensive overview of its established use, detailed experimental protocols, and an exploration of its prospective role in diagnostics and disease monitoring.

Introduction to Methyl Heneicosanoate

Methyl heneicosanoate is the methyl ester of heneicosanoic acid, a 21-carbon saturated odd-chain fatty acid.[1] Its stable, non-reactive nature and distinct mass make it an ideal internal standard for the accurate quantification of other fatty acid methyl esters (FAMEs) in complex biological samples via gas chromatography-mass spectrometry (GC-MS).[2] Beyond its analytical utility, the parent fatty acid, heneicosanoic acid, has been identified in human milk fat and is a constituent of red blood cell fatty acids, hinting at a potential, though not yet fully understood, physiological role.[3]

Established Application: An Internal Standard for Precise Fatty Acid Quantification

The primary and well-established application of methyl heneicosanoate is as an internal standard in analytical laboratories.[2] Its addition to samples at a known concentration allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and reproducibility of fatty acid profiling.

Properties of Methyl Heneicosanoate as an Internal Standard

| Property[4] | Value | Significance for Use as an Internal Standard |

| Molecular Formula | C22H44O2 | Provides a distinct mass for selective detection in MS. |

| Molecular Weight | 340.58 g/mol | High molecular weight ensures it does not co-elute with lighter fatty acids. |

| Melting Point | 48-50 °C | Crystalline solid at room temperature, allowing for accurate weighing. |

| Boiling Point | 207 °C at 4 mmHg | Volatile enough for GC analysis without being overly susceptible to degradation. |

| Purity (Typical) | >99% | High purity is essential to avoid interference with the analytes of interest. |

Experimental Protocols for FAME Analysis using Methyl Heneicosanoate

The following sections detail the methodologies for the extraction of lipids from plasma, their derivatization to FAMEs, and subsequent analysis by GC-MS, incorporating methyl heneicosanoate as an internal standard.

Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for the extraction of total lipids from plasma or serum.[5]

Materials:

-

Plasma or Serum Sample

-

Chloroform:Methanol (2:1, v/v) solution

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pipettes

Procedure:

-

To a glass centrifuge tube, add 100 µL of plasma or serum.

-

Add a known quantity of methyl heneicosanoate in a suitable solvent as the internal standard.

-

Add 2 mL of the chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to achieve complete phase separation.

-

Carefully aspirate the upper aqueous layer and discard.

-

Transfer the lower organic phase, containing the lipids and the internal standard, to a clean tube.

-

Evaporate the solvent under a stream of nitrogen gas to obtain the lipid extract.

Derivatization of Fatty Acids to FAMEs (Boron Trifluoride-Methanol Method)

This procedure converts the extracted fatty acids into their more volatile methyl esters for GC-MS analysis.[6]

Materials:

-

Lipid extract from the previous step

-

Boron trifluoride-methanol (BF3-methanol) reagent (12-14% w/w)

-

Hexane

-

Saturated NaCl solution

-

Water bath or heating block

-

Vortex mixer

Procedure:

-

To the dried lipid extract, add 2 mL of BF3-methanol reagent.

-

Cap the tube tightly and heat at 60°C for 10 minutes in a water bath or heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table outlines typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and applications.

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-88, 100 m x 0.25 mm, 0.20 µm film thickness (or similar polar column) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 15 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis |

Visualizing the Workflow and Metabolic Context

To aid in the understanding of the experimental process and the biological relevance of odd-chain fatty acids, the following diagrams are provided.

Potential Biomarker Applications of Heneicosanoic Acid

While methyl heneicosanoate is exogenously added for analytical purposes, its parent compound, heneicosanoic acid, is an endogenously occurring odd-chain fatty acid.[3] Research into the biological roles of odd-chain fatty acids is a growing field, with studies suggesting they may have implications for human health.

Metabolism of Odd-Chain Fatty Acids

The metabolism of odd-chain fatty acids, such as heneicosanoic acid, proceeds via beta-oxidation, similar to even-chain fatty acids. However, the final cleavage step yields one molecule of propionyl-CoA and multiple molecules of acetyl-CoA.[7] Propionyl-CoA can be converted to succinyl-CoA, which then enters the citric acid cycle (TCA cycle). This process, known as anaplerosis, replenishes TCA cycle intermediates and can impact cellular energy metabolism.[7]

Association with Health and Disease

Several large-scale observational studies have reported an inverse association between the levels of circulating odd-chain fatty acids (primarily C15:0 and C17:0) and the risk of developing type 2 diabetes and cardiovascular disease.[7] While the exact mechanisms are still under investigation, it is hypothesized that this may be related to their role in improving mitochondrial function, their incorporation into cellular membranes influencing fluidity, or their potential as markers of a healthy dietary pattern that includes dairy and ruminant fats.

Given that heneicosanoic acid is also an odd-chain fatty acid, it is plausible that its endogenous levels could similarly reflect metabolic health. However, further research is required to establish any direct correlations between heneicosanoic acid concentrations and specific disease states. Its quantification in clinical cohorts could be a valuable area of future investigation.

Conclusion

Methyl heneicosanoate is an indispensable tool for the accurate and reliable quantification of fatty acids in a research setting. Its well-defined chemical properties make it an excellent internal standard for GC-MS applications. The detailed protocols provided in this guide offer a robust framework for its implementation in the laboratory.

Furthermore, the exploration of the biological context of its parent compound, heneicosanoic acid, opens up exciting avenues for future research. As our understanding of the role of odd-chain fatty acids in health and disease deepens, the precise measurement of endogenous heneicosanoic acid may reveal its potential as a novel biomarker. Continued investigation in this area is warranted to unlock the full diagnostic and therapeutic potential of this and other odd-chain fatty acids.

References

- 1. Methyl henicosaneate | C22H44O2 | CID 22434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6064-90-0,METHYL HENEICOSANOATE | lookchem [lookchem.com]

- 3. Heneicosanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Methyl heneicosanoate, long chain fatty acid methyl ester (CAS 6064-90-0) | Abcam [abcam.com]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Chemotaxonomic Significance of Methyl Heneicosanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heneicosanoate, a long-chain saturated fatty acid methyl ester, has been identified in various organisms, yet its full chemotaxonomic significance remains an area of active investigation. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful lens to understand evolutionary relationships and identify novel bioactive compounds. This technical guide delves into the current understanding of methyl heneicosanoate's role as a potential chemotaxonomic marker, provides detailed experimental protocols for its analysis, and explores its known biological context. While its application as a definitive taxonomic indicator is still emerging, its presence within the broader fatty acid profile of organisms presents a valuable data point for systematic and phylogenetic studies.

Data Presentation: Occurrence of Methyl Heneicosanoate

The presence of methyl heneicosanoate has been documented in a limited number of organisms. The following table summarizes the available qualitative data. It is important to note that quantitative data on the concentration of methyl heneicosanoate across different species is currently scarce in publicly available literature, highlighting a significant gap for future research.